8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Beschreibung
BenchChem offers high-quality 8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-13-6-8-14(9-7-13)12-25-15-16(21-18(25)20-10-11-22(2)3)23(4)19(27)24(5)17(15)26/h6-9H,10-12H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIJXWBSYISGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN(C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes:
- A purine backbone
- A dimethylaminoethyl side chain
- A 4-methylbenzyl substituent
The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through its interaction with heat shock protein 90 (Hsp90), a chaperone involved in the stabilization of various oncogenic proteins. The following table summarizes key findings regarding its anticancer efficacy:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 16.22 ± 0.71 | Induces proteasomal degradation of Hsp90 client proteins |
| SK-BR-3 | 15.24 ± 2.08 | Inhibits Hsp90 activity |
| HCT116 | 22.54 ± 0.70 | Disrupts oncogenic signaling pathways |
The compound demonstrated a growth inhibition (GI) effect on various cancer cell lines, particularly those dependent on Hsp90 for survival and proliferation. Notably, it was less potent than established Hsp90 inhibitors like BIIB021 and 17-AAG but still showed promising results in modulating cancer cell growth.
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of Hsp90 : The compound binds to the ATP-binding site of Hsp90, leading to the destabilization of client proteins such as EGFR and Akt.
- Western Blot Analysis : Studies revealed that treatment with the compound resulted in decreased levels of oncogenic proteins and an increase in Hsp70 expression, indicative of stress response signaling.
Case Studies
-
In Vitro Studies :
- A study evaluated the effects of the compound on MCF7 cells over a range of concentrations (0.5 to 20 µM). Results indicated a dose-dependent decrease in EGFR and Akt levels, confirming its role as an Hsp90 inhibitor.
- The MTT assay was employed to assess cell viability post-treatment, demonstrating significant cytostatic effects across tested concentrations.
-
Comparative Analysis :
- In comparative studies with other purine derivatives, this compound exhibited moderate cytotoxicity but was outperformed by more potent analogs in terms of GI50 values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
